4-({[(3,4,5-Trimethoxyphenyl)carbonyl]amino}methyl)benzoic acid
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Overview
Description
4-{[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]METHYL}BENZOIC ACID is a synthetic organic compound characterized by the presence of a trimethoxyphenyl group attached to a benzoic acid moiety through a formamido linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]METHYL}BENZOIC ACID typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized through the methylation of gallic acid using dimethyl sulfate in the presence of a base such as sodium hydroxide.
Amidation Reaction: The trimethoxyphenyl intermediate is then reacted with formamide to introduce the formamido group.
Coupling with Benzoic Acid: The final step involves coupling the formamido intermediate with benzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]METHYL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized to form quinones.
Reduction: The formamido group can be reduced to an amine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
4-{[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]METHYL}BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: It serves as a pharmacophore in the development of anti-cancer, anti-inflammatory, and anti-microbial agents.
Biological Studies: The compound is used to study the inhibition of enzymes such as tubulin and heat shock proteins.
Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-{[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]METHYL}BENZOIC ACID involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of genital warts and also targets tubulin.
Trimetrexate and Trimethoprim: DHFR inhibitors with similar pharmacophore structures.
Uniqueness
4-{[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]METHYL}BENZOIC ACID is unique due to its specific formamido linkage and the presence of the trimethoxyphenyl group, which enhances its bioactivity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C18H19NO6 |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
4-[[(3,4,5-trimethoxybenzoyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C18H19NO6/c1-23-14-8-13(9-15(24-2)16(14)25-3)17(20)19-10-11-4-6-12(7-5-11)18(21)22/h4-9H,10H2,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
WXDHQCSAMNVJFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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